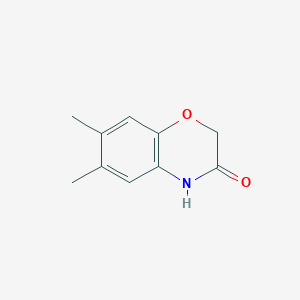

6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6,7-dimethyl-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C10H11NO2/c1-6-3-8-9(4-7(6)2)13-5-10(12)11-8/h3-4H,5H2,1-2H3,(H,11,12) |

InChI Key |

NWHFUPGSNWXRNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OCC(=O)N2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 1,4 Benzoxazin 3 4h One Derivatives

Ring-Opening and Re-Cyclization Reactions

The 1,4-benzoxazin-3(4H)-one scaffold can undergo ring-opening reactions under specific conditions, often followed by re-cyclization to form different heterocyclic systems. These reactions are typically initiated by nucleophilic or electrophilic attack, leading to the cleavage of the ether or amide bond within the oxazine (B8389632) ring.

For instance, in a study on the related 2-methyl-4H-3,1-benzoxazin-4-ones, the addition of water in an acidic pH range leads to ring-opening to form 2-aminobenzyl esters. The reaction proceeds through the formation of a protonated benzoxazine species, which is then attacked by water. The rate of this reaction is dependent on the pH and buffer concentration, indicating a mechanism that can shift between rate-limiting steps involving the formation of a tetrahedral intermediate and its subsequent collapse researchgate.net. While this study focuses on a different isomer, the general principle of acid-catalyzed hydrolysis and ring-opening can be extrapolated to 1,4-benzoxazin-3(4H)-one derivatives. The presence of electron-donating dimethyl groups at the 6 and 7 positions of 6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one would likely increase the electron density of the benzene (B151609) ring, potentially influencing the rate of acid-catalyzed reactions.

Furthermore, the ring can be opened by strong, non-nucleophilic bases like 1,8-diazabicycloundec-7-ene (DBU), which has been observed to act as a nucleophile in some cases with benzoxazinones researchgate.net. This highlights the susceptibility of the lactam functionality to nucleophilic attack, leading to ring cleavage.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by both nucleophilic and electrophilic behavior, influenced by the electron-donating nature of the two methyl groups on the benzene ring.

Nucleophilic Reactivity:

The nitrogen atom of the amide group and the oxygen atom of the ether linkage possess lone pairs of electrons, making the molecule a potential nucleophile. More significantly, the electron-rich benzene ring, activated by the two methyl groups, can participate in nucleophilic reactions. A key example of this is the Michael addition reaction. In a study involving a 6-methyl substituted 1,4-benzoxazinone, the compound acts as a nucleophile in a lipase-catalyzed decarboxylative Michael addition to chalcones. The presence of a methyl group on the benzoxazinone (B8607429) ring was found to increase the reaction yield compared to the unsubstituted analog, demonstrating that electron-donating groups enhance the nucleophilic character of the vinylogous carbamate system nih.govnih.gov. This suggests that this compound would be an even more effective nucleophile in similar reactions.

The general reaction for the Michael addition of a methyl-substituted 1,4-benzoxazinone is presented in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| 6-methyl-2H-benzo[b] nih.govuomosul.edu.iqoxazin-2-one derivative | Chalcone derivative | Novozym 435 | 3-(2-(4-Chlorophenyl)-4-oxo-4-phenylbutyl)-6-methyl-2H-benzo[b] nih.govuomosul.edu.iqoxazin-2-one | 90 |

| 6-methyl-2H-benzo[b] nih.govuomosul.edu.iqoxazin-2-one derivative | Furan-2-yl chalcone derivative | Novozym 435 | 3-(4-(Furan-2-yl)-4-oxo-2-phenylbutyl)-6-methyl-2H-benzo[b] nih.govuomosul.edu.iqoxazin-2-one | 87 |

Electrophilic Reactivity:

The carbonyl group of the lactam function is an electrophilic center and can be attacked by nucleophiles, as discussed in the context of ring-opening reactions. Additionally, the benzene ring can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring play a crucial role in determining the position of substitution. In the case of this compound, the ortho- and para-directing effects of the amino group (part of the lactam) and the ether oxygen, combined with the activating effect of the two methyl groups, would strongly favor electrophilic attack at the 5 and 8 positions.

A study on the bromination and nitration of the parent (2H)-1,4-benzoxazin-3(4H)-one and its 6-methyl analog provides insight into this reactivity. Bromination of the 6-methyl analog occurs at the C-7 position. Nitration of the parent compound can lead to substitution at the 6- and 8-positions researchgate.net. This indicates that the positions ortho and para to the activating groups are susceptible to electrophilic attack. For this compound, the remaining unsubstituted positions on the benzene ring (C-5 and C-8) would be the primary sites for electrophilic substitution.

Insights into Reaction Mechanisms and Intermediates

The mechanisms of reactions involving 1,4-benzoxazin-3(4H)-one derivatives often involve the formation of key intermediates.

In the case of the lipase-catalyzed Michael addition, a proposed mechanism involves the activation of the chalcone's carbonyl group by the enzyme's catalytic triad (Ser-His-Asp). The 1,4-benzoxazinone is then deprotonated, enhancing its nucleophilicity for the attack on the Michael acceptor. This is followed by hydrolysis of an ester intermediate and subsequent decarboxylation to yield the final product nih.gov.

For acid-catalyzed ring-opening reactions, as suggested by studies on related isomers, the mechanism likely involves the initial protonation of the benzoxazinone, making it more susceptible to nucleophilic attack by water. This leads to a tetrahedral carbonyl addition intermediate. The rate-limiting step can be either the formation of this intermediate or its subsequent collapse, depending on the reaction conditions researchgate.net.

In a serendipitous synthesis of a fused benzothiazole and benzo nih.govuomosul.edu.iqoxazin-3(4H)-one system, a proposed mechanism involves the formation of an α-lactam intermediate facilitated by the coupling reagent HATU. This three-membered ring intermediate then undergoes a rearrangement under basic conditions, akin to a Favorskii-like rearrangement, to form the final product uomosul.edu.iq.

Stability Under Various Chemical Conditions

However, the lactam and ether functionalities within the heterocyclic ring are susceptible to hydrolysis under strong acidic or basic conditions, which can lead to ring-opening. The stability of the benzoxazinone ring is therefore a critical factor in its synthesis and application. For instance, in the synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one, the cyclization is carried out under basic conditions using potassium carbonate in DMF, indicating stability under these conditions to form the desired product rsc.org. The specific conditions required to maintain the integrity of the 6,7-dimethyl substituted ring would need to be determined experimentally, but it is reasonable to assume it would exhibit similar stability to other alkyl-substituted analogs.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1,4 Benzoxazin 3 4h One Analogues

Elucidation of Structural Determinants for Biological Potency

The biological potency of 1,4-benzoxazin-3(4H)-one analogues is governed by several key structural features. The integrity of the core heterocyclic ring system is fundamental to its activity. For instance, studies comparing isosteric analogues have shown that replacing the oxygen atom in the benzoxazine ring with sulfur to form a 1,4-benzothiazine can lead to a decrease in specific biological activities, such as apoptosis induction. nih.gov This highlights the critical role of the heteroatom within the six-membered ring.

The planarity and rigidity of the benzoxazinone (B8607429) core are also crucial determinants, particularly for activities involving intercalation with biological macromolecules. The rigid, planar structure is considered a key factor in the ability of these compounds to induce DNA damage in tumor cells. nih.gov Furthermore, the nature and positioning of substituents on both the benzo and the heterocyclic rings are paramount in defining the potency and selectivity of these molecules. For example, in the development of mineralocorticoid receptor (MR) antagonists, a 1,2-diaryl framework attached to the benzoxazinone core was identified as a key structural element for achieving high binding affinity. nih.gov Similarly, for the inhibition of Cathepsin G, the presence of a five-membered heterocyclic ring, such as furan-2-yl, at the 2-position of the benzoxazinone ring was found to provide superior interactions within the enzyme's active site. nih.gov

The potential for forming specific interactions, like hydrogen bonds, also dictates biological potency. Molecular modeling studies of TRPV1 antagonists revealed that hydrogen bonding involving the urea linker (B-region) and π-π stacking interactions with aromatic residues by the benzoxazine core (A-region) and another aryl moiety (C-region) were critical for stable and high-affinity binding. nih.gov

Impact of Substituent Position and Electronic/Steric Effects on Activity

The biological activity of 1,4-benzoxazin-3(4H)-one analogues is profoundly influenced by the position, size (steric effects), and electronic properties of various substituents. Both the aromatic ring and the heterocyclic portion of the scaffold are amenable to modification, allowing for fine-tuning of the molecule's pharmacological profile. researchgate.netmdpi.com

Electronic Effects: The electronic nature of substituents on the aromatic ring can significantly modulate activity. For antioxidant properties, a detailed SAR study revealed that the presence of electron-withdrawing groups (EWGs) tends to increase antioxidant activity, while electron-donating groups (EDGs) have the opposite effect. frontiersin.org Conversely, in the context of phytotoxicity, the introduction of EDGs like phenyl or methoxy groups at the C-2 position was found to decrease the inhibitory activity against plant cell elongation. mdpi.com In synthetic procedures, the electronic character of substituents can also influence the formation of the final product; electron-withdrawing groups on the precursor anthranilic acid favor the formation of a dihydro intermediate, whereas electron-donating groups lead to the fully aromatic benzoxazinone. nih.gov

Steric Effects: The size and spatial arrangement of substituents play a critical role. Large, bulky groups can introduce steric hindrance, which may either enhance or diminish activity depending on the target. For instance, steric hindrance can sometimes prevent a molecule from effectively reaching a radical site, thereby lowering its antioxidant activity. frontiersin.org In herbicidal analogues, the presence of small aliphatic chains (e.g., methyl or ethyl) at the C-2 position was shown to enhance phytotoxicity. mdpi.com Furthermore, research on apoptosis-inducing analogues indicated that removing a hydroxyl group from a side chain, either by dehydration to an olefin or conversion to an ether, increased activity, suggesting that the steric and electronic changes associated with this modification are favorable. nih.gov

The position of the substituent is equally important. Studies on antimicrobial derivatives showed that specific substitution patterns, such as a combination of chlorine and methyl groups, resulted in higher antibacterial activity, whereas a methoxy and methyl combination yielded potent antioxidant activity, underscoring the positional and electronic interplay. researchgate.netresearchgate.net

| Substituent Type/Position | Effect | Biological Activity Affected | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Increase in activity | Antioxidant | frontiersin.org |

| Electron-Donating Groups (EDGs) at C-2 | Decrease in activity | Phytotoxicity | mdpi.com |

| Aliphatic chains at C-2 | Enhancement of activity | Phytotoxicity | mdpi.com |

| Absence of substituent on amide nitrogen | Advantageous for activity | Phytotoxicity | mdpi.com |

| Chlorine and methyl groups | Higher activity | Antibacterial | researchgate.net |

| Methoxy and methyl groups | Higher activity | Antioxidant | researchgate.net |

Rational Design Principles for Modulating Specific Biological Activities

Rational drug design, often guided by SAR data and structural biology, has been instrumental in tailoring 1,4-benzoxazin-3(4H)-one analogues for specific biological targets. mdpi.comnih.gov This approach involves the deliberate modification of the lead scaffold to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

A prominent example is the development of nonsteroidal mineralocorticoid receptor (MR) antagonists. Starting from a high-throughput screening hit, researchers used crystal structure and docking models of the MR ligand-binding domain to design a novel series of benzoxazin-3-one derivatives. nih.gov This structure-based design led to the identification of compounds with a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position, which exhibited highly potent and selective MR antagonism. nih.gov

In the pursuit of anticancer agents, rational design has been employed to create analogues that inhibit tyrosine kinases, which are crucial in cancer cell signaling. nih.govresearchgate.net By designing and synthesizing a chemical library of novel 1,4-benzoxazin-3-one derivatives, researchers identified compounds with significant inhibitory activity against kinases like KDR and ABL. nih.gov Another strategy involved the design of 4-aryl substituted 1,4-benzoxazines as potential anticancer agents, hypothesizing that this scaffold could mimic other biologically active molecules and exhibit improved toxicity profiles against cancer cell lines. mdpi.comnih.gov

The versatility of the benzoxazinone core is further demonstrated in the design of platelet aggregation inhibitors. A series of novel derivatives were designed and synthesized, leading to the discovery of compounds with potent inhibitory effects on ADP-induced platelet aggregation, which were further investigated through molecular docking studies to understand their interaction with the GP IIb/IIIa receptor. nih.gov Similarly, by varying the positions and combinations of substituents, new lead compounds with potent antimicrobial activity have been generated in silico and subsequently synthesized. nih.gov

| Target Biological Activity | Design Strategy | Key Structural Modification | Reference |

|---|---|---|---|

| MR Antagonism | Structure-based design using crystal structures and docking | Addition of 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at position 6 | nih.gov |

| Anticancer (Tyrosine Kinase Inhibition) | Library synthesis based on a core scaffold | Varied substitutions to target KDR and ABL kinases | nih.govresearchgate.net |

| Anticancer | Scaffold hopping and introduction of aryl groups | Addition of an aryl substituent at the N-4 position | mdpi.comnih.gov |

| Platelet Aggregation Inhibition | Synthesis of novel derivatives and molecular docking | Smiles rearrangement, reduction, and acetylation reactions | nih.gov |

| Antimicrobial | In silico design based on QSAR models | Varying positions and combinations of substituents | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative structure-activity relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of compounds with their biological activities. This tool is invaluable for predicting the potency of unsynthesized analogues and for providing insights into the mechanisms of action, thereby guiding rational drug design. nih.gov

Several QSAR studies have been successfully applied to the 1,4-benzoxazin-3(4H)-one class. In one comprehensive study, QSAR models were established for the antimicrobial activity of 111 natural and synthetic 1,4-benzoxazin-3-ones. nih.gov The models revealed different structural requirements for activity against fungi, gram-positive, and gram-negative bacteria, with shape, VolSurf, and H-bonding properties being recurrently important descriptors. The resulting models for bacteria demonstrated good predictive power (Q²Ext of 0.88 and 0.85 for gram-positive and gram-negative bacteria, respectively) and were used to screen additional compounds and design new lead structures in silico, some of which were predicted to be significantly more active than existing compounds. nih.gov

In another study focusing on HIV-1 reverse transcriptase (RT) inhibitors, 3D-QSAR studies were performed on a set of benzoxazinone analogues of Efavirenz. researchgate.net The resulting statistically significant model indicated that thermodynamic descriptors, such as Henry's law constant and stretch-bend energy, played a crucial role in the RT inhibitory activity. Such models provide a quantitative framework to understand the physicochemical properties that are desirable for potent interaction with the biological target, aiding in the design of new, more effective inhibitors. researchgate.net

Molecular Mechanisms and Preclinical Biological Investigations of 1,4 Benzoxazin 3 4h One Derivatives

Molecular Target Identification and Binding Characterization

The rigid, planar heterocyclic structure of 2H-1,4-benzoxazin-3(4H)-one derivatives is a key feature that allows them to interact with biological macromolecules. nih.govnih.gov This structural characteristic is believed to facilitate the intercalation of these compounds into tumor cell DNA, leading to DNA damage and subsequent cell death. nih.gov Studies on novel 1,2,3-triazole derivatives linked to the 2H-1,4-benzoxazin-3(4H)-one core have shown that their rigid configuration is crucial for inducing DNA damage, as evidenced by the upregulation of markers like γ-H2AX. nih.gov

Beyond DNA, these derivatives have been found to bind to a variety of protein targets. Certain analogs act as modulators for the mineralocorticoid receptor (MR). google.com Other derivatives have been identified as potent antagonists for dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors, suggesting their potential in complex neuropsychiatric disorders. nih.govnih.gov Molecular docking studies have also been employed to explore the binding interactions between these compounds and specific enzymes, such as the dehydrosqualene synthase of Staphylococcus aureus, revealing strong binding energies and hydrogen bond interactions that validate observed antimicrobial activity. nih.gov

Cellular and Subcellular Mechanistic Elucidation

Enzymatic Inhibition Kinetics and Specificity

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated inhibitory activity against several key enzymes.

Acetylcholinesterase (AChE): Certain derivatives have been identified as non-competitive inhibitors of human acetylcholinesterase (hAChE). For instance, one such compound exhibited a Ki value of 20.2 ± 0.9 μM, indicating its potential for modulating cholinergic neurotransmission. nih.gov

Cyclooxygenase-2 (COX-2): In studies investigating anti-inflammatory mechanisms, 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to downregulate the transcription and protein levels of inflammation-related enzymes, including COX-2, in response to lipopolysaccharide (LPS) stimulation in microglial cells. nih.gov

Receptor Modulatory Effects

The 1,4-benzoxazin-3(4H)-one core is a versatile scaffold for developing compounds that modulate various receptors.

Serotonin Receptors: A series of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones were found to be potent 5-HT(1A/1B/1D) receptor antagonists. nih.gov Some of these compounds also showed an affinity for the serotonin transporter (SerT), highlighting their potential as dual-acting agents. nih.gov Other derivatives have demonstrated strong activity at both serotonin 5-HT1A and 5-HT2A receptors. nih.gov

Dopamine Receptors: Research has identified 2H-1,4-benzoxazin-3(4H)-one derivatives that act as potent dopamine D2 receptor antagonists. nih.gov

Mineralocorticoid Receptor (MR): Compounds incorporating the 1,4-benzoxazin-3(4H)-one structure have been developed as mineralocorticoid receptor modulators, which may exhibit varying degrees of agonism and/or antagonism. google.com

Signaling Pathway Perturbations

Preclinical investigations have revealed that 1,4-benzoxazin-3(4H)-one derivatives can significantly perturb key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Nrf2-HO-1 Pathway: In studies using microglial cells, certain 1,2,3-triazole-modified 2H-1,4-benzoxazin-3(4H)-one derivatives were found to significantly activate the Nrf2-HO-1 signaling pathway. nih.govfrontiersin.org This activation helps to reduce lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production, thereby alleviating inflammation. nih.govfrontiersin.org Molecular docking simulations suggest these compounds may interact with Nrf2-related binding sites, preventing its degradation by Keap1. nih.govfrontiersin.org

Inflammatory Cytokine Production: The same derivatives that activate the Nrf2-HO-1 pathway have also been shown to effectively reduce the production of pro-inflammatory cytokines. nih.govresearchgate.net In LPS-stimulated BV-2 microglial cells, these compounds significantly decreased the transcription levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net

In Vitro Biological Activity Spectrum

Antimicrobial (Antibacterial, Antifungal) Properties

The 1,4-benzoxazin-3(4H)-one scaffold is a well-established pharmacophore in the development of new antimicrobial agents. Derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens. nih.govnih.gov

Antifungal Activity: Numerous studies have demonstrated the antifungal potential of these compounds, particularly against phytopathogenic fungi. nih.govnih.govfrontiersin.org A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones displayed moderate to good antifungal activity against species such as Botrytis cinerea, Rhizoctonia solani, and Fusarium culmorum. nih.gov Certain acylhydrazone derivatives of 1,4-benzoxazin-3-one also showed significant inhibitory effects against fungi like Gibberella zeae and Phytophthora infestans. nih.govfrontiersin.org Another related compound, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), has shown growth inhibitory properties against the yeast Saccharomyces cerevisiae. nih.gov

Antibacterial Activity: The antibacterial properties of 1,4-benzoxazin-3(4H)-one derivatives have also been explored. The natural compound DIMBOA inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov Synthetic derivatives containing propanolamine groups have exhibited good antibacterial activity against plant pathogenic bacteria, including Pseudomonas syringae pv actinidiae and Xanthomonas oryzae pv oryzae. nih.gov Mechanistic studies suggest that some of these compounds cause bacterial death by damaging the cell wall. nih.gov Furthermore, molecular docking studies on triazole-functionalized derivatives have identified dehydrosqualene synthase in S. aureus as a potential target for their antibacterial action. nih.gov

| Derivative Class | Target Organism | Type | Observed Effect |

| 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | Botrytis cinerea, Rhizoctonia solani, Fusarium spp. | Antifungal | Moderate to good mycelial growth inhibition nih.gov |

| Acylhydrazone derivatives | Gibberella zeae, Pellicularia sasakii, Phytophthora infestans | Antifungal | Moderate to good inhibition nih.govfrontiersin.org |

| DIMBOA | Staphylococcus aureus, Escherichia coli | Antibacterial | Growth inhibition nih.gov |

| DIMBOA | Saccharomyces cerevisiae | Antifungal | Growth inhibition nih.gov |

| Propanolamine derivatives | Pseudomonas syringae pv actinidiae, Xanthomonas oryzae | Antibacterial | Good inhibitory effects, superior to some commercial antibiotics nih.gov |

| Triazole-functionalized derivatives | Staphylococcus aureus | Antibacterial | Promising antimicrobial leads with strong binding to dehydrosqualene synthase nih.gov |

Anti-inflammatory Modulations in Cellular Models

Research has shown that certain 2H-1,4-benzoxazin-3(4H)-one derivatives can significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells. Furthermore, these compounds have been observed to decrease the transcription levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). The mechanism of action for some of these derivatives involves the downregulation of inflammation-associated enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

One of the pathways implicated in the anti-inflammatory effects of these compounds is the Nrf2-HO-1 signaling pathway. It has been demonstrated that some derivatives can activate this pathway, leading to a reduction in LPS-induced reactive oxygen species (ROS) production and subsequent alleviation of microglial inflammation. Molecular docking studies have suggested that these compounds may interact with binding sites related to Nrf2, preventing its degradation by Keap1.

Table 1: Anti-inflammatory Activity of Selected 2H-1,4-Benzoxazin-3(4H)-one Derivatives in LPS-Induced BV-2 Microglial Cells

| Compound | Target | Effect | Cellular Model |

| 1,2,3-triazole modified 2H-1,4-benzoxazin-3(4H)-one derivatives | NO, IL-1β, IL-6, TNF-α, iNOS, COX-2 | Decreased production/transcription | LPS-induced BV-2 cells |

| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] ijpsjournal.comnih.govoxazin-4-one | Not Specified | 62.61% inhibition of rat paw edema | In vivo model |

Note: This table presents data for the general class of 1,4-benzoxazin-3(4H)-one derivatives, as specific data for 6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one was not available.

Antioxidant Activity Investigations

The antioxidant potential of the 1,4-benzoxazin-3(4H)-one scaffold has been another area of significant research interest. Although specific studies on this compound are not prevalent, various derivatives have demonstrated the ability to scavenge free radicals and protect against oxidative stress.

A compound with methoxy and methyl substituents, for instance, has shown high antioxidant activity with an IC50 value of 53.33 (μg/ml) researchgate.net. The antioxidant properties of these derivatives are often attributed to their chemical structure, which can donate electrons or hydrogen atoms to neutralize free radicals. The presence of certain substituent groups on the benzoxazine ring can significantly influence this activity.

Table 2: Antioxidant Activity of a 1,4-Benzoxazin-3(4H)-one Derivative

| Compound | Assay | IC50 Value |

| Compound 3d (methoxy and methyl substituents) | Not Specified | 53.33 μg/ml researchgate.net |

Note: This table presents data for a derivative of 1,4-benzoxazin-3(4H)-one, as specific data for this compound was not available.

Anti-Platelet Aggregation Effects

Preclinical studies have indicated that derivatives of 1,4-benzoxazin-3(4H)-one possess anti-platelet aggregation properties. While there is no specific information on the 6,7-dimethyl substituted version, the general class of compounds has shown inhibitory effects on platelet aggregation induced by agonists such as adenosine diphosphate (ADP).

For example, a series of novel 2H-benzo[b] ijpsjournal.commongoliajol.infooxazin-3(4H)-ones demonstrated inhibition of ADP-induced platelet aggregation with IC50 values ranging from 10.14 to 18.83 μmol/L. Although these compounds were less potent than the control drugs ticlopidine and aspirin, these findings highlight the potential of the 1,4-benzoxazin-3(4H)-one scaffold as a source for new anti-platelet agents. Molecular docking studies have suggested that some of these derivatives may exert their effect by interacting with the GP IIb/IIIa receptor.

Table 3: Anti-Platelet Aggregation Activity of 2H-benzo[b] ijpsjournal.commongoliajol.infooxazin-3(4H)-one Derivatives

| Compound Series | Inducing Agent | IC50 Range (μmol/L) |

| 7a-g | ADP | 10.14-18.83 |

Note: This table presents data for the general class of 1,4-benzoxazin-3(4H)-one derivatives, as specific data for this compound was not available.

Allelopathic and Phytotoxic Effects in Plant Systems

Certain naturally occurring benzoxazinoids, which share a structural relationship with 1,4-benzoxazin-3(4H)-ones, are known for their allelopathic and phytotoxic properties. A prominent example is DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), which is found in some cereal plants and is known to be released into the soil where it can inhibit the growth of competing plants.

These compounds are typically stored in the plant as glucosides and are hydrolyzed to their active aglycone form upon release into the environment. The aglycones can then undergo further degradation to produce compounds with varying levels of phytotoxicity. While these findings are significant for the broader class of benzoxazinoids, there is no specific literature available on the allelopathic or phytotoxic effects of this compound.

In Vivo Efficacy Studies in Non-Human Animal Models (e.g., antithrombotic, antihypertensive)

While in vitro studies have suggested the potential for anti-platelet and anti-inflammatory effects of 1,4-benzoxazin-3(4H)-one derivatives, there is a lack of specific in vivo efficacy data for this compound in non-human animal models for conditions such as thrombosis or hypertension.

However, some derivatives of the broader benzoxazinone (B8607429) class have been evaluated in vivo for other activities. For instance, a benzoxazinone-diclofenac hybrid, compound 3d, demonstrated significant anti-inflammatory and analgesic activities in animal models with reduced gastrointestinal toxicity compared to the parent drug mongoliajol.info. Another derivative, SLV314, was selected for clinical development based on its in vivo activity in mouse models of neuropsychiatric disorders researchgate.net. These studies underscore the potential for this chemical scaffold to yield systemically active compounds, though specific antithrombotic or antihypertensive data for the 6,7-dimethyl derivative remains to be established.

Computational Chemistry and Theoretical Investigations of 1,4 Benzoxazin 3 4h One Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of 1,4-benzoxazin-3(4H)-one derivatives at the electronic level. researchgate.netresearchgate.net These calculations allow for the determination of optimized molecular geometries, electronic structures, and the prediction of spectroscopic characteristics.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and electronic properties of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. mdpi.com For 1,4-benzoxazin-3(4H)-one derivatives, a smaller energy gap suggests higher reactivity, which can be important for their potential as therapeutic agents. mdpi.com

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. These maps are valuable for predicting how a molecule will interact with biological targets, such as proteins and enzymes.

| Parameter | Typical Value/Observation | Significance |

| HOMO Energy | -0.21 to -0.22 Hartrees | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.04 to -0.05 Hartrees | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~0.17 Hartrees | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |

| MEP Analysis | Negative potential regions (red/yellow) are often located around electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack. Positive potential regions (blue) are typically found around hydrogen atoms. | Helps predict non-covalent interactions and reactive sites for receptor binding. scirp.org |

Theoretical calculations are highly effective in predicting vibrational spectra (Infrared and Raman). scirp.orgresearchgate.net By calculating the harmonic vibrational frequencies using methods like B3LYP, researchers can assign the observed experimental spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, and aromatic ring modes. researchgate.netorientjchem.org This aids in the structural confirmation of newly synthesized 1,4-benzoxazin-3(4H)-one derivatives. These computational approaches allow for a detailed comparison between theoretical and experimental data, providing a robust characterization of the molecular structure. scirp.org

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rdd.edu.iq This method is extensively used to screen potential drug candidates and to understand their mechanism of action at a molecular level. For 1,4-benzoxazin-3(4H)-one systems, docking studies have been crucial in identifying potential therapeutic targets and optimizing ligand structures for enhanced binding affinity. ijpsjournal.comresearchgate.net

Research has shown that derivatives of the 1,4-benzoxazin-3(4H)-one scaffold can bind to various biological targets. For instance, docking studies have been performed to evaluate their potential as inhibitors for enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease, and E. coli DNA gyrase, a target for antimicrobial agents. ijpsjournal.comnih.gov These simulations identify key amino acid residues within the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. nih.govnih.gov

Table 2: Summary of Molecular Docking Studies on 1,4-Benzoxazin-3(4H)-one Derivatives

| Target Protein | Purpose of Study | Key Findings |

| Acetylcholinesterase | Alzheimer's Disease Therapy | Certain derivatives show significant inhibitory activity, with interactions noted at critical amino acid residues. nih.gov |

| E. coli DNA Gyrase | Antimicrobial Agent Development | Compounds demonstrated strong binding affinity, with interactions identified in the GyrB active site. ijpsjournal.com |

| Mutant CYP-51 | Antifungal Drug Development | A lead compound exhibited significant binding affinity (−10.70 kcal/mol) within the active site. researchgate.net |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory Drug Discovery | Designed derivatives showed strong affinities, with docking scores superior to the reference drug rofecoxib. najah.edu |

| TRPV1 | Analgesic Development | Modeling studies revealed critical π-π interactions and hydrogen bonding for stable binding. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. najah.edu MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the protein-ligand complex and the dynamics of their interaction. nih.govmdpi.com

In Silico Screening and Virtual Library Design for Drug Discovery

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. researchgate.net This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing.

The 1,4-benzoxazin-3(4H)-one scaffold serves as a valuable starting point for the design of virtual libraries. ijpsjournal.commdpi.com By systematically modifying the core structure with different functional groups, vast libraries of virtual compounds can be generated. These libraries are then screened against various protein targets using high-throughput molecular docking. researchgate.net This strategy has been employed to discover novel 1,4-benzoxazin-3(4H)-one derivatives with potential antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comnih.govresearchgate.net The insights gained from these screenings guide the synthesis of new, more potent, and selective compounds. mdpi.com

Natural Occurrences and Biosynthesis of Benzoxazinoids

Identification and Distribution of Natural Benzoxazinoid Aglucones and Glucosides in Plants

Benzoxazinoids are characteristically found in members of the grass family (Poaceae), which includes major agricultural crops like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale). mdpi.comnih.govnih.gov However, their distribution is not limited to grasses; they have also been identified in several distantly related eudicot families, including Acanthaceae, Ranunculaceae, Plantaginaceae, and Lamiaceae. mdpi.comnih.govresearchgate.net This sporadic distribution across different plant orders suggests that the biosynthetic pathway for benzoxazinoids may have evolved independently multiple times in the plant kingdom. nih.govmpg.de

The most well-known benzoxazinoids are 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). nih.gov In their natural state within intact plant cells, these compounds are predominantly stored as stable, non-toxic glucosides, namely DIBOA-Glc and DIMBOA-Glc. nih.govnih.gov This storage form is crucial for preventing autotoxicity to the plant itself. oup.com Upon tissue damage, such as from herbivore feeding or pathogen attack, specific β-glucosidases rapidly hydrolyze these glucosides into their respective aglucones, the biologically active forms DIBOA and DIMBOA. researchgate.netnih.gov

The relative abundance of DIBOA and DIMBOA varies among plant species and even within different tissues of the same plant. For instance, rye is characterized by high concentrations of DIBOA-Glc, while DIMBOA-Glc is the major benzoxazinoid in the aerial parts of wheat and maize. nih.govscielo.br In maize, the highest concentrations of these defense compounds are found in young seedlings, which gradually decrease as the plant matures. mdpi.comnih.gov However, their production can be induced in older plants in response to pest and pathogen attacks. oup.comoup.com

Below is a data table summarizing the distribution of major benzoxazinoid aglucones and their corresponding glucosides in selected plant species.

| Plant Species | Family | Major Benzoxazinoid(s) | Primary Form in Intact Tissue |

| Maize (Zea mays) | Poaceae | DIMBOA | DIMBOA-Glc |

| Wheat (Triticum aestivum) | Poaceae | DIBOA, DIMBOA | DIBOA-Glc, DIMBOA-Glc |

| Rye (Secale cereale) | Poaceae | DIBOA | DIBOA-Glc |

| Golden dead-nettle (Lamium galeobdolon) | Lamiaceae | DIBOA | DIBOA-Glc |

| Zebra plant (Aphelandra squarrosa) | Acanthaceae | DIMBOA | DIMBOA-Glc |

Enzymatic Pathways and Genetic Basis of Benzoxazinoid Biosynthesis

The biosynthesis of benzoxazinoids, particularly DIBOA and DIMBOA, has been extensively studied and elucidated, primarily in maize. mdpi.comoup.com The pathway originates from an intermediate of the tryptophan biosynthesis pathway, indole-3-glycerol phosphate. nih.govoup.com A series of enzymes, encoded by the Bx genes, catalyze the sequential conversion of this precursor into the final benzoxazinoid products.

The core biosynthetic pathway can be summarized as follows:

Indole formation: The enzyme indole-3-glycerol phosphate lyase (BX1) diverts indole-3-glycerol phosphate from tryptophan synthesis to produce indole. nih.gov

Oxidation of indole: A series of four cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) catalyze the stepwise oxidation of indole to form DIBOA. pnas.org

Glucosylation: The newly synthesized DIBOA is then stabilized by the addition of a glucose molecule, a reaction catalyzed by UDP-glucosyltransferases (BX8 and BX9), to form DIBOA-Glc. mdpi.comnih.gov

Conversion to DIMBOA-Glc: In plants that produce DIMBOA, the pathway continues with the hydroxylation of DIBOA-Glc at the C-7 position by a 2-oxoglutarate-dependent dioxygenase (BX6). nih.gov This is followed by the methylation of the newly introduced hydroxyl group by an O-methyltransferase (BX7), yielding DIMBOA-Glc. nih.gov

Further modifications can occur, leading to a diversity of benzoxazinoid structures. For example, a group of O-methyltransferases (BX10, BX11, and BX12) can convert DIMBOA-Glc to HDMBOA-Glc, another important defense compound in maize. nih.govnih.gov

From a genetic standpoint, a remarkable feature of the benzoxazinoid biosynthesis pathway in maize is the clustering of several Bx genes. The genes Bx1 through Bx5 and Bx8 are located in close proximity on the short arm of chromosome 4. mdpi.comcell.com This gene cluster facilitates the coordinated regulation of the pathway. nih.gov Other genes, such as Bx6 and Bx7, are also located on the same chromosome arm but are not part of the main cluster. mdpi.comnih.gov

The following table details the key enzymes and their functions in the biosynthesis of DIBOA and DIMBOA.

| Enzyme | Gene | Function |

| Indole-3-glycerol phosphate lyase | Bx1 | Converts indole-3-glycerol phosphate to indole. |

| Cytochrome P450 monooxygenases | Bx2-Bx5 | Catalyze the four-step oxidation of indole to DIBOA. |

| UDP-glucosyltransferases | Bx8, Bx9 | Glucosylate DIBOA to form DIBOA-Glc. |

| 2-oxoglutarate-dependent dioxygenase | Bx6 | Hydroxylates DIBOA-Glc to form TRIBOA-Glc. |

| O-methyltransferase | Bx7 | Methylates TRIBOA-Glc to form DIMBOA-Glc. |

Ecological Significance and Role in Plant Defense Mechanisms

The primary ecological function of benzoxazinoids is to serve as a chemical defense against a wide array of biological threats, including herbivorous insects, microbial pathogens, and competing plants. nih.govchimia.chchimia.ch Their role as natural pesticides and allelopathic agents has been well-documented.

Natural Pesticides: Upon tissue damage, the release of the toxic aglucones DIBOA and DIMBOA provides an effective defense against many insect herbivores. oup.comoup.com These compounds can act as feeding deterrents, growth inhibitors, and even as direct toxins to various pests. nih.gov The effectiveness of benzoxazinoids as a defense mechanism has been demonstrated in numerous studies. For example, maize lines with higher levels of DIMBOA exhibit greater resistance to certain caterpillar species. mdpi.com

Allelopathy: Benzoxazinoids also play a significant role in plant-plant interactions through allelopathy, where one plant releases chemicals that inhibit the growth of neighboring plants. researchgate.netnih.gov Plants like rye, which produce high levels of DIBOA, can suppress weed growth when used as a cover crop. nih.govacs.org The benzoxazinoids are released into the soil from the roots of living plants or from decomposing plant material. mdpi.comacs.org In the soil, these compounds can inhibit the germination and growth of other plant species. nih.govnih.gov The degradation products of DIBOA and DIMBOA, such as 2-benzoxazolinone (BOA) and 6-methoxy-2-benzoxazolinone (MBOA), are also phytotoxic and contribute to the allelopathic effects. researchgate.netacs.org

The multifaceted defensive capabilities of benzoxazinoids underscore their ecological importance for the plants that produce them, contributing to their survival and competitive ability in diverse ecosystems. nih.govchimia.ch

Future Perspectives and Emerging Research Avenues for 6,7 Dimethyl 2h 1,4 Benzoxazin 3 4h One and Its Derivatives

Innovations in Synthetic Methodologies and Sustainable Production

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one, future research will likely focus on innovative and sustainable production strategies. Current synthetic approaches to the benzoxazinone (B8607429) core often involve multi-step procedures that may utilize harsh reagents or require purification by chromatography.

Emerging trends in organic synthesis that could be applied to the production of this compound include:

Green Chemistry Approaches: The use of deep eutectic solvents (DES) and microwave-assisted synthesis are promising avenues for a more environmentally benign production of benzoxazinones. These methods can reduce reaction times, improve yields, and minimize the use of hazardous organic solvents.

Catalytic Methods: The development of novel catalytic systems, such as copper-catalyzed tandem reactions and palladium-catalyzed carbonylative coupling, offers efficient routes to the benzoxazinone skeleton. jddhs.com Future work could focus on adapting these methods for the specific synthesis of the 6,7-dimethyl derivative, potentially starting from readily available precursors.

A comparative look at various synthetic strategies for the broader benzoxazinone class is presented in the table below, highlighting methods that could be adapted for the target compound.

| Synthetic Strategy | Key Features | Potential for Sustainability | Reference |

| Smiles Rearrangement | Efficient route for novel 2H-1,4-benzoxazin-3(4H)-ones. | Moderate | |

| Acid-catalyzed Cyclization | Utilizes ortho-esters and can be performed under thermal or microwave conditions. | High with microwave assistance | nih.gov |

| Iodine/TBHP-mediated Oxidative Coupling | A transition-metal-free approach to 2-aminobenzoxazin-4-ones. | High | nih.gov |

| Ultrasound-irradiated Synthesis | Offers excellent yields under transition-metal-free conditions. | High | nih.gov |

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

Benzoxazinone derivatives have been shown to interact with a wide array of biological targets, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov However, the specific biological targets and mechanisms of action for this compound are yet to be elucidated. Future research should aim to uncover the unique biological profile of this compound.

Potential research directions include:

Target Identification: High-throughput screening of this compound against various enzyme and receptor panels could identify novel biological targets. Given the activities of other benzoxazinones, potential targets could include protein kinases, proteases, and receptors involved in cell signaling pathways.

Mechanism of Action Studies: For derivatives of the parent 2H-1,4-benzoxazin-3(4H)-one, mechanisms such as the induction of DNA damage and the activation of apoptotic and autophagic pathways in tumor cells have been reported. frontiersin.org Future studies on the 6,7-dimethyl analog could investigate similar mechanisms, as well as its effect on inflammatory pathways, such as the Nrf2-HO-1 signaling pathway, which has been implicated in the anti-inflammatory effects of other derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activities of the resulting analogs will be crucial for understanding the SAR and identifying key structural features for optimal activity.

The following table summarizes some of the known biological targets for various benzoxazinone derivatives, suggesting potential areas of investigation for the 6,7-dimethyl analog.

| Benzoxazinone Derivative Class | Biological Target/Activity | Potential Relevance for 6,7-Dimethyl Analog | Reference |

| General Benzoxazinones | Anticancer, antibacterial, antiviral, antifungal, antimalarial, anti-Alzheimer, anti-inflammatory, antidiabetic, antioxidant, antiobesity | Broad-spectrum screening for similar activities | nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | Induction of DNA damage in tumor cells | Investigation of genotoxicity and pro-apoptotic effects | frontiersin.org |

| 1,2,3-triazole modified derivatives | Anti-inflammatory via Nrf2-HO-1 pathway | Exploring anti-inflammatory potential and mechanism | nih.gov |

| Benzoxazin-3-one derivatives | Mineralocorticoid Receptor Antagonists | Screening for activity against nuclear hormone receptors | acs.org |

| 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives | Antifungal activity | Evaluation of antimicrobial properties | nih.gov |

Synergistic Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental techniques has become a powerful tool in modern drug discovery and materials science. jddhs.comacs.orgrsc.org For this compound, a combined approach will be essential to accelerate the discovery and development of new applications.

Future research should leverage:

Molecular Modeling: Computational tools such as molecular docking, density functional theory (DFT), and molecular dynamics simulations can be used to predict the binding modes of this compound with potential biological targets. nih.gov These in silico studies can guide the design of more potent and selective derivatives.

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against known protein structures to identify potential hits for further experimental validation.

Experimental Validation: The predictions from computational studies must be validated through experimental assays. This iterative cycle of computational prediction and experimental validation can significantly streamline the research and development process.

The table below illustrates how computational and experimental approaches have been successfully integrated in the study of other benzoxazinone-related compounds.

| Compound Class | Computational Method | Experimental Method | Outcome | Reference |

| Benzothiazole and Benzo nih.govresearchgate.netoxazin-3(4H)-one hybrid | Density Functional Theory (DFT) | Synthesis and spectral analysis | Characterization of a novel molecular scaffold | nih.gov |

| Benzotriazinone carboxamides | Molecular Docking | In vitro enzyme inhibition assays | Identification of potent alpha-glucosidase inhibitors | mdpi.com |

| Benzoxazinone derivatives | Molecular Dynamics | In vitro antimycobacterial activity assays | Prediction of interaction with the active site of InhA | nih.gov |

| 1.4-Benzothiazinones and 1.4-Benzoxathianones | Molecular Docking and Molecular Dynamics | In vitro phytotoxicity assays | Evaluation of HDA6 as a potential target for bioherbicides | mdpi.com |

Exploration of Applications Beyond Traditional Medicinal Chemistry

While the primary focus of benzoxazinone research has been in medicinal chemistry, the unique chemical properties of this scaffold lend themselves to a variety of other applications. mdpi.com Future research on this compound should explore these non-traditional avenues.

Promising areas for investigation include:

Chemical Probes: The benzoxazinone core can be functionalized to create fluorescent probes for detecting specific biomolecules. For example, a 7-hydroxybenzoxazinone-based probe has been developed for the selective sensing of biothiols. nih.gov The 6,7-dimethyl scaffold could be similarly modified to create novel probes with tailored properties.

Material Science: Benzoxazinones are utilized in the preparation of functional polymers and optoelectronic devices. mdpi.com The introduction of dimethyl groups at the 6 and 7 positions could influence the physicochemical properties of the resulting materials, potentially leading to novel polymers with enhanced thermal stability or unique optical properties.

Agrochemicals: Benzoxazinones are naturally occurring allelochemicals with phytotoxic activity, making them interesting templates for the development of new herbicides. nih.gov The antifungal activity of some 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives has also been reported. nih.gov The herbicidal and antifungal potential of this compound warrants investigation.

The following table highlights some of the diverse applications of the benzoxazinone scaffold beyond traditional drug discovery.

| Application Area | Specific Example | Potential for 6,7-Dimethyl Analog | Reference |

| Chemical Probes | 7-hydroxybenzoxazinone-based fluorescent probe for biothiols | Development of new fluorescent probes with altered photophysical properties | nih.gov |

| Material Science | Functional polymers and optoelectronic devices | Creation of novel materials with tailored properties | mdpi.com |

| Agrochemicals | Natural herbicides and antifungal agents | Exploration of potential as a lead compound for new agrochemicals | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions improve yield?

- Methodology : Utilize cyclization reactions of substituted o-aminophenols with β-keto esters or acids. Shridhar et al. (1982) established a general synthesis for benzoxazinones via acid-catalyzed cyclization, which can be adapted by introducing dimethyl groups at positions 6 and 7 using methyl-substituted precursors . Optimize solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) to enhance regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- NMR : Analyze -NMR for characteristic signals: aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and lactam NH (δ 8.0–8.5 ppm, exchangeable with DO) .

- IR : Confirm lactam carbonyl stretch (1650–1700 cm) and absence of primary amine bands.

- X-ray crystallography : Resolve crystal structures to verify substituent positions, as demonstrated for 7-chloro-4-phenethyl derivatives .

Q. What role do dimethyl substitutions at positions 6 and 7 play in the compound’s stability under varying conditions?

- Methodology : Perform stability studies under controlled pH (3–10) and temperature (25–80°C). Monitor degradation via HPLC or UPLC-MS/MS. Compare with DIMBOA (a natural benzoxazinone), where methoxy groups enhance stability in maize tissues . Dimethyl groups may increase steric hindrance, reducing hydrolysis rates compared to hydroxylated analogs .

Advanced Research Questions

Q. How can in vitro antifungal assays evaluate the bioactivity of this compound derivatives?

- Methodology : Use microdilution assays against Fusarium spp. or Aspergillus spp. Prepare derivatives via alkylation or acylation of the lactam nitrogen. Test at concentrations 0.1–100 µg/mL in Sabouraud dextrose broth. Measure minimum inhibitory concentrations (MICs) and compare to fluconazole controls. Structure-activity relationships (SARs) can reveal enhanced activity with electron-withdrawing substituents .

Q. What advanced chromatographic methods are suitable for quantifying trace levels of this compound in plant tissues?

- Methodology : Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in acetonitrile/water). Use multiple reaction monitoring (MRM) for quantification (e.g., m/z 207 → 132 for the parent ion). Validate with spiked maize extracts, achieving detection limits <10 ng/g, as demonstrated for DIMBOA .

Q. How do molecular modifications at the benzoxazinone core influence interactions with microbial enzymes?

- Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinities with fungal cytochrome P450 enzymes. Synthesize derivatives with halogen or nitro groups at position 8 and assess inhibition kinetics. Compare IC values to correlate electronic effects with activity, as seen in quinolone antibacterial studies .

Q. What experimental strategies resolve discrepancies in reported bioactivity data for benzoxazinone derivatives?

- Methodology : Standardize assay conditions (e.g., pH, inoculum size) across studies. Use isogenic microbial strains to eliminate genetic variability. Meta-analysis of SARs can identify conflicting trends, such as contradictory effects of methoxy vs. methyl groups on antifungal potency .

Q. How can CRISPR/Cas9 technology study the biosynthesis of this compound in genetically modified plants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.